1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole
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Overview
Description
1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole typically involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with pyrrole under specific conditions. One common method includes the use of lithium diisopropylamide (LIDA) as a base at low temperatures (around -100°C) to generate the intermediate 5-bromo-2-(trifluoromethoxy)phenyllithium, which then reacts with pyrrole to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The pyrrole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Lithium diisopropylamide (LIDA): Used as a base in the initial synthesis.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed:
Substituted Pyrroles: Resulting from substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling, leading to more complex aromatic systems.
Scientific Research Applications
1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Shares the trifluoromethoxy group but lacks the pyrrole ring.
2-Bromo-4-(trifluoromethoxy)acetophenone: Contains a similar trifluoromethoxy group but with different functional groups attached.
Uniqueness: 1-[2-Bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole is unique due to the combination of the bromine atom, trifluoromethoxy group, and pyrrole ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethoxy)phenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c12-9-7-8(17-11(13,14)15)3-4-10(9)16-5-1-2-6-16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIRXJAMGNTMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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